BN82002

Übersicht

Beschreibung

CDC25 Phosphatase Inhibitor I is a compound that targets CDC25 phosphatases, which are crucial regulators of the cell cycle. These phosphatases dephosphorylate and activate cyclin-dependent kinases, facilitating cell cycle progression. The inhibition of CDC25 phosphatases has garnered significant interest in cancer research due to their role in cell proliferation and tumor growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CDC25 Phosphatase Inhibitor I involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of aromatic aldehydes and amines, followed by cyclization and functional group modifications .

Industrial Production Methods: Industrial production of CDC25 Phosphatase Inhibitor I typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CDC25-Phosphatase-Inhibitor I kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.

Reduktion: Reduktion von Nitrogruppen zu Aminen.

Substitution: Halogenierungs- und Alkylierungsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Verwendung von Halogenierungsmitteln wie Thionylchlorid oder Alkylhalogeniden.

Hauptprodukte: Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören verschiedene substituierte aromatische Verbindungen und deren Derivate, die für bestimmte Anwendungen weiter funktionalisiert werden können .

Wissenschaftliche Forschungsanwendungen

CDC25-Phosphatase-Inhibitor I hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: Wird als Werkzeug zur Untersuchung der Mechanismen der Phosphatasehemmung und zur Entwicklung neuer Inhibitoren mit verbesserter Wirksamkeit eingesetzt.

Biologie: Wird in Zellzyklusstudien eingesetzt, um die Rolle von CDC25-Phosphatasen bei der Zellproliferation und -apoptose zu verstehen.

Medizin: Wird als potenzielles Therapeutikum zur Krebsbehandlung untersucht, da es durch Blockierung des Zellzyklusfortschritts das Tumorwachstum hemmen kann

Industrie: Wird bei der Entwicklung neuer Krebsmedikamente und in Hochdurchsatz-Screening-Assays für die Medikamentenentwicklung eingesetzt

5. Wirkmechanismus

CDC25-Phosphatase-Inhibitor I übt seine Wirkung aus, indem er an das aktive Zentrum von CDC25-Phosphatasen bindet und so die Dephosphorylierung und Aktivierung von cyclinabhängigen Kinasen verhindert. Diese Hemmung führt zu einem Zellzyklusarrest in den G1/S- und G2/M-Übergängen, was letztendlich zur Apoptose von Krebszellen führt. Zu den molekularen Zielstrukturen gehören CDC25A, CDC25B und CDC25C, die während des Zellzyklus unterschiedlich exprimiert werden .

Ähnliche Verbindungen:

BN82002: Ein weiterer CDC25-Inhibitor, der in präklinischen Studien Wirksamkeit gezeigt hat.

NSC 663284: Ein quinonbasierter Inhibitor mit potenter Aktivität gegen CDC25-Phosphatasen.

NSC 95397: Ein Naphthochinon-Derivat, das die CDC25-Aktivität hemmt.

Einzigartigkeit: CDC25-Phosphatase-Inhibitor I ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und Selektivität für CDC25-Phosphatasen, was ihn zu einem wertvollen Werkzeug zur Untersuchung der Zellzyklusregulation und zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Wirkmechanismus

CDC25 Phosphatase Inhibitor I exerts its effects by binding to the active site of CDC25 phosphatases, thereby preventing the dephosphorylation and activation of cyclin-dependent kinases. This inhibition leads to cell cycle arrest at the G1/S and G2/M transitions, ultimately resulting in apoptosis of cancer cells. The molecular targets include CDC25A, CDC25B, and CDC25C, which are differentially expressed during the cell cycle .

Vergleich Mit ähnlichen Verbindungen

BN82002: Another CDC25 inhibitor that has shown efficacy in preclinical studies.

NSC 663284: A quinone-based inhibitor with potent activity against CDC25 phosphatases.

NSC 95397: A naphthoquinone derivative that inhibits CDC25 activity.

Uniqueness: CDC25 Phosphatase Inhibitor I is unique due to its specific binding affinity and selectivity for CDC25 phosphatases, making it a valuable tool for studying cell cycle regulation and a promising candidate for cancer therapy .

Biologische Aktivität

BN82002 is a synthetic compound identified as a potent and selective inhibitor of the CDC25 phosphatase family, which plays a crucial role in regulating the cell cycle. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

This compound primarily targets the CDC25 phosphatases, which are essential for dephosphorylating and activating cyclin-dependent kinases (CDKs) at critical checkpoints in the cell cycle. By inhibiting CDC25 activity, this compound disrupts normal cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

- Inhibition of CDC25 Activity : this compound has been shown to inhibit the dephosphorylating activity of purified recombinant CDC25C with an IC50 in the micromolar range . This inhibition leads to hyperphosphorylation of CDK1, thereby impairing its activity and disrupting mitotic progression.

- Cell Cycle Arrest : Studies indicate that this compound causes cell cycle arrest at various phases:

- Impact on Tumor Growth : In vivo studies have demonstrated that oral administration of this compound results in significant tumor growth delay in xenograft models, particularly against human pancreatic tumors .

Anti-inflammatory Properties

In addition to its anti-cancer effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages. Specifically:

- Reduction of Inflammatory Mediators : this compound down-regulates mRNA levels of nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) in response to lipopolysaccharide (LPS) stimulation .

- NF-κB Pathway Modulation : The compound blocks nuclear translocation of NF-κB, indicating its potential to modulate inflammatory pathways through specific targeting of AKT2 .

Case Studies and Research Findings

Several studies have investigated the efficacy and biological activity of this compound:

Eigenschaften

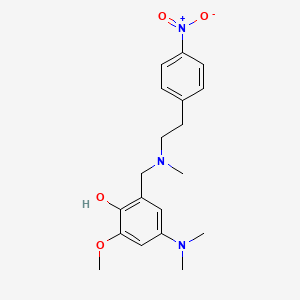

IUPAC Name |

4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25/h5-8,11-12,23H,9-10,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKYHQGRIIXMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396073-89-5 | |

| Record name | BN-82002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396073895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BN-82002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237SRB7UQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.